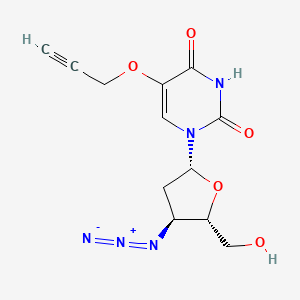

3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine

Description

Structure

3D Structure

Properties

CAS No. |

111495-93-3 |

|---|---|

Molecular Formula |

C12H13N5O5 |

Molecular Weight |

307.26 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |

InChI |

InChI=1S/C12H13N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h1,5,7,9-10,18H,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |

InChI Key |

QJXBESLQNMJFIR-FXBDTBDDSA-N |

Isomeric SMILES |

C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 2 Deoxy 5 2 Propynyloxy Uridine

Strategies for 2'-Deoxyribonucleoside Base Functionalization

The introduction of substituents at the C5 position of the pyrimidine (B1678525) ring is a common strategy for modifying the properties of nucleosides without disrupting their ability to form Watson-Crick base pairs. A versatile precursor for such modifications is 5-hydroxy-2'-deoxyuridine (B1206715), which can be prepared from 2'-deoxyuridine (B118206) through various methods, including bromination followed by hydrolysis.

Once 5-hydroxy-2'-deoxyuridine is obtained, the 5-(2-propynyloxy) group can be introduced via a Williamson ether synthesis. This typically involves the reaction of the 5-hydroxyl group with a propargyl halide, such as propargyl bromide, in the presence of a base. The choice of base and reaction conditions is critical to ensure selective O-alkylation at the C5 position while avoiding side reactions on the sugar hydroxyl groups.

An alternative approach to C5 functionalization involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method would start with a 5-halo-2'-deoxyuridine, typically 5-iodo-2'-deoxyuridine, which can be coupled with a terminal alkyne like propargyl alcohol. However, for the synthesis of 5-(2-propynyloxy)uridine, direct etherification of 5-hydroxy-2'-deoxyuridine is often more straightforward.

Installation of the 3'-Azido Moiety via Stereoselective Transformations

The introduction of an azido (B1232118) group at the 3'-position of a deoxyribonucleoside requires a stereoselective approach to ensure the correct configuration, which is crucial for its biological activity and incorporation into DNA. A common strategy involves the conversion of the 3'-hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt.

Typically, the synthesis starts from a partially protected 2'-deoxyuridine, where the 5'-hydroxyl group is protected with a bulky group such as a dimethoxytrityl (DMTr) group. The 3'-hydroxyl group is then activated, often by sulfonylation with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This creates a 3'-O-sulfonyl intermediate.

The subsequent step is the displacement of the sulfonyl group with an azide nucleophile, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the C3' center. Therefore, to obtain the desired 3'-"down" azido configuration (arabino-configuration), the starting material should have a 3'-"up" hydroxyl group (ribo-configuration). However, starting from the naturally occurring 2'-deoxyuridine (with a 3'-"down" hydroxyl), this displacement would lead to the incorrect stereoisomer.

A more common and stereocontrolled route starts from uridine (B1682114), which has a 2'- and 3'-"up" hydroxyl group (ribo-configuration). The 2' and 3' hydroxyls can be converted into a cyclic intermediate, which can then be opened to introduce the desired functionality at the 3' position with the correct stereochemistry, followed by deoxygenation at the 2' position. A more direct method involves the use of a Mitsunobu reaction on a protected 2'-deoxyuridine, which allows for the direct conversion of the 3'-hydroxyl group to a 3'-azido group with inversion of configuration.

Precursor Synthesis and Stereochemical Control

A potential synthetic pathway could commence with commercially available 2'-deoxyuridine. The initial steps would focus on the functionalization of the uracil (B121893) base. This would involve the synthesis of 5-hydroxy-2'-deoxyuridine, for example, via bromination at the 5-position followed by nucleophilic substitution with a hydroxide (B78521) source. The resulting 5-hydroxy-2'-deoxyuridine would then be protected at the 5'-position with a DMTr group. Subsequently, the 5-hydroxyl group on the base would be alkylated with propargyl bromide to yield 5'-O-DMTr-5-(2-propynyloxy)-2'-deoxyuridine.

The next critical phase is the stereoselective introduction of the 3'-azido group. The 3'-hydroxyl group of the protected intermediate would be activated, for instance, by reaction with triflic anhydride (B1165640) at low temperature. This is followed by nucleophilic displacement with lithium azide (LiN3) to introduce the azido group with inversion of configuration, yielding the desired 3'-azido (arabino) configuration. Finally, removal of the 5'-DMTr protecting group under mild acidic conditions would furnish the target compound, 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine.

The stereochemical outcome at the C3' position is paramount and is dictated by the SN2 nature of the azide displacement reaction. Careful control of reaction conditions is necessary to avoid elimination side reactions and to ensure complete inversion of stereochemistry.

Comparative Analysis of Synthetic Routes and Yield Optimization

Route A: Base functionalization followed by azidation

This route, as detailed in the previous section, involves the initial modification of the uracil base followed by the introduction of the azido group on the sugar.

Advantages: This approach allows for the early introduction of the propargyl group, potentially simplifying purification in later steps.

Route B: Azidation followed by base functionalization

This alternative strategy would involve the initial synthesis of 3'-azido-2'-deoxyuridine, followed by the introduction of the 5-(2-propynyloxy) group.

Advantages: The synthesis of 3'-azido-2'-deoxyuridine (AZT) is a well-established industrial process, providing a readily available starting material.

Disadvantages: The direct functionalization of the 5-position of 3'-azido-2'-deoxyuridine would require initial halogenation at this position, which could be challenging in the presence of the electron-withdrawing azido group on the sugar. Subsequent propargylation would then be required.

Yield Optimization

Below is an interactive data table summarizing a hypothetical comparison of the two main synthetic routes.

| Feature | Route A: Base Functionalization First | Route B: Azidation First |

| Starting Material | 2'-Deoxyuridine | 3'-Azido-2'-deoxyuridine (AZT) |

| Key Intermediate 1 | 5-Hydroxy-2'-deoxyuridine | 5-Iodo-3'-azido-2'-deoxyuridine |

| Key Intermediate 2 | 5'-O-DMTr-5-(2-propynyloxy)-2'-deoxyuridine | Not applicable |

| Number of Steps | Potentially longer | Potentially shorter if starting from AZT |

| Potential Challenges | Stability of propargyl group during azidation | Halogenation of the AZT base |

| Overall Yield (Estimated) | Moderate | Moderate to High |

Mechanistic Foundations of 3 Azido 2 Deoxy 5 2 Propynyloxy Uridine in Chemical Biology

Principles of Azide-Alkyne Cycloaddition (Click Chemistry)

The remarkable utility of 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine is fundamentally linked to the principles of azide-alkyne cycloaddition, a cornerstone of "click chemistry." atdbio.comsciengine.com This class of reactions is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of two molecules under mild conditions. soton.ac.uknih.gov The compound features both an azide (B81097) at the 3' position and a terminal alkyne at the 5' position, enabling it to participate in two distinct, highly selective ligation strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, uniting a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. atdbio.comsciengine.com This reaction proceeds with a rate acceleration of up to 10⁷-fold compared to the uncatalyzed thermal reaction. atdbio.com In the context of this compound, the terminal alkyne of the 5-propynyloxy group serves as a reactive handle.

Once this nucleoside is incorporated into a DNA strand, the pendant alkyne group is exposed for reaction. It can be "clicked" with a wide array of reporter molecules—such as fluorophores, biotin (B1667282), or peptides—that have been functionalized with an azide group. soton.ac.uk This strategy allows for the robust labeling of DNA for applications in imaging, purification, and diagnostics. The reaction is typically performed in aqueous media and is highly tolerant of other functional groups present in biological systems, making it an ideal tool for bioconjugation. sciengine.comsoton.ac.uk

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Concentration/Reagent | Purpose |

|---|---|---|

| Copper(I) Source | CuSO₄ with a reducing agent, or Cu(I) salts (e.g., CuBr) | Catalyzes the cycloaddition reaction. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic state in situ. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. |

| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanol | Provides a biocompatible medium for the reaction. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

An important alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. sciengine.com This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily reacts with an azide without any catalyst. nih.gov

When considering this compound, the labeling strategy for SPAAC is inverted compared to CuAAC. The reaction would utilize the 3'-azido group of the nucleoside. This azide can react with a reporter molecule that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.govrsc.org For example, studies have shown that 5-azidouridine reacts quantitatively with cyclooctyne derivatives in minutes at room temperature. nih.gov This approach is particularly valuable for applications in living cells where the toxicity of copper is a concern. The choice between CuAAC and SPAAC therefore depends on which end of the nucleoside is desired for conjugation and the biological context of the experiment.

Enzymatic Incorporation Mechanisms into Deoxyribonucleic Acid (DNA)

The incorporation of this compound into DNA is mediated by DNA polymerases, which recognize the corresponding 5'-triphosphate form of the nucleoside (AdUTP) as a substrate. The process is governed by the specificities of the polymerase used. Two key structural features of the molecule dictate its interaction with the enzyme: the 3'-azido group and the 5-propynyloxy substituent.

The 3'-azido group functions analogously to the one in 3'-azido-3'-deoxythymidine (AZT), a well-known chain-terminating nucleoside. Upon incorporation into a growing DNA strand, the 3'-azido group prevents the formation of a subsequent phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), leading to the immediate termination of DNA synthesis.

The bulky 5-propynyloxy group attached to the pyrimidine (B1678525) base can influence the efficiency of incorporation. The active site of a DNA polymerase must be able to accommodate this modification. While some polymerases are highly selective, others exhibit greater promiscuity. For instance, studies on dUTPs with various 5-position modifications have shown that polymerases such as Vent (exo-) and Klenow fragment can efficiently incorporate nucleosides with significant steric bulk at this position. nih.govresearchgate.net Research on 5-azidomethyl-dUTP has demonstrated that it can be a better substrate for DNA polymerases than other modified dUTPs, and in some cases, can fully replace dTTP in PCR amplification. rsc.org Therefore, the selection of an appropriate DNA polymerase is critical for the efficient use of this compound triphosphate as a tool for DNA labeling and analysis.

Table 2: Polymerase Substrate Specificity for Modified Deoxynucleosides

| Modified Nucleoside | Polymerase | Observation | Reference |

|---|---|---|---|

| 5-Alkenyl-dUTPs | E. coli DNA Polymerase I (Klenow Fragment) | Incorporation efficiency is dependent on the size of the C-5 substituent due to steric hindrance. | nih.gov |

| 5-Aminomethyl-dUTP derivatives | Vent (exo-) DNA Polymerase | Efficiently incorporates various modified dUTPs and supports PCR amplification. | nih.gov |

| 5-Azidomethyl-dUTP | Various DNA Polymerases | Found to be a good substrate, successfully used in primer extension, reverse transcription, and PCR. | rsc.org |

| Bis-(deoxynucleoside) polyphosphates | HIV Reverse Transcriptase | Demonstrates high activity with these unconventional substrates, indicating a permissive active site. | nih.gov |

Enzymatic Incorporation Mechanisms into Ribonucleic Acid (RNA)

The enzymatic incorporation of this compound into Ribonucleic Acid (RNA) by canonical RNA polymerases is not a feasible mechanism. RNA polymerases exhibit high fidelity in selecting ribonucleoside triphosphates (NTPs) over deoxyribonucleoside triphosphates (dNTPs). This selectivity is primarily due to the presence of a conserved residue in the active site that sterically excludes nucleotides lacking a 2'-hydroxyl group.

For the specific labeling of RNA, researchers use modified ribonucleosides, such as 2'-azido-2'-deoxyuridine (B559683) or 5-azido-C3-UTP. mdpi.com These analogues retain the crucial 2'-hydroxyl group (or a close mimic) necessary for recognition by RNA polymerases or have modifications at positions tolerated by the enzymes. Since this compound is a 2'-deoxynucleoside, it is not a substrate for enzymes like T7 RNA polymerase, which are commonly used for in vitro transcription. While some engineered polymerases or reverse transcriptases might exhibit relaxed substrate specificity, the primary and intended use of this compound is for the analysis of DNA-related processes.

Non-Enzymatic Labeling Strategies and Molecular Interactions

Beyond enzymatic incorporation, this compound can be integrated into nucleic acids using non-enzymatic chemical methods. The most direct approach is through solid-phase chemical synthesis of oligonucleotides. wikipedia.org

In this strategy, a phosphoramidite (B1245037) derivative of this compound is first synthesized. This phosphoramidite building block can then be used in an automated DNA synthesizer to incorporate the modified nucleoside at any desired position within a custom oligonucleotide sequence. nih.gov This method offers precise control over the location of the label. Once synthesized, the oligonucleotide containing the dual-functional uridine (B1682114) can be deprotected and purified. researchgate.netresearchgate.net The resulting probe can be used for various applications, including hybridization studies, or it can be further modified via click chemistry at its 5'-alkyne or 3'-azide handle. soton.ac.uk

Another advanced non-enzymatic strategy is template-directed chemical ligation. In this approach, an oligonucleotide containing the modified uridine at its terminus can be joined to another oligonucleotide hybridized to an adjacent position on a complementary template strand. While this method is well-established for natural nucleotides, research into primers with 3'-amino-nucleosides—a close analogue to 3'-azido-nucleosides—shows that such non-enzymatic extension steps are possible and can be accelerated by specific acyl groups on the nucleobase. nih.gov This suggests a potential pathway for the enzyme-free assembly of probes containing this compound.

Applications of 3 Azido 2 Deoxy 5 2 Propynyloxy Uridine As a Molecular Probe in Research

Nucleic Acid Labeling and Imaging Methodologies

The unique structure of 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine dictates its specific applications in labeling and visualizing nucleic acids. Its utility is primarily focused on DNA due to the 2'-deoxy configuration of its sugar ring.

As a thymidine (B127349) analog, the triphosphate form of this compound can be incorporated into newly synthesized DNA strands by DNA polymerases during the S-phase of the cell cycle. However, unlike other labeling analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) that permit continued chain elongation, the presence of the 3'-azido group acts as a potent chain terminator. nih.gov This is analogous to the mechanism of the well-known reverse transcriptase inhibitor Zidovudine (AZT). nih.gov

Consequently, this compound is not used for labeling the entire length of replicating DNA but rather for specifically tagging the 3'-terminus of a DNA strand at the point of incorporation. Once integrated, the alkyne handle at the 5-position of the uracil (B121893) base is exposed, allowing for a highly specific covalent reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables precise 3'-end labeling of DNA in various research constructs. This method is an alternative to other labeling techniques that monitor de novo DNA synthesis. jenabioscience.com

Table 1: Comparison of DNA Labeling Reagents

| Reagent | Key Chemical Feature(s) | Mechanism of Incorporation & Effect | Detection Method | Primary Application |

|---|---|---|---|---|

| This compound | 3'-Azido group; 5'-Alkyne group | DNA polymerase substrate; Chain terminator | Click chemistry on 5'-alkyne | 3'-end labeling of DNA; Polymerase activity assays |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 5'-Alkyne group | DNA polymerase substrate; Permits chain elongation | Click chemistry on 5'-alkyne | Imaging and quantifying bulk de novo DNA synthesis. nih.gov |

| 5-Bromo-2'-deoxy-uridine (BrdU) | 5'-Bromo group | DNA polymerase substrate; Permits chain elongation | Immunohistochemistry with anti-BrdU antibody. sigmaaldrich.com | Detecting cell proliferation; DNA synthesis analysis. sigmaaldrich.com |

| 5-Azidomethyl-2'-deoxyuridine (5-AmdU) | 5'-Azidomethyl group | DNA polymerase substrate; Permits chain elongation | Click chemistry on 5'-azide | Monitoring de novo DNA synthesis. jenabioscience.com |

The application of this compound for labeling newly transcribed RNA is limited. Cellular RNA polymerases primarily utilize ribonucleoside triphosphates (NTPs), which contain a hydroxyl group (-OH) at the 2' position of the ribose sugar. As a 2'-deoxynucleoside, this compound is not a preferred substrate for these enzymes. For robust RNA labeling, researchers typically use ribonucleoside analogs such as 5-ethynyluridine (B57126) (EU) or 2'-azidocytidine (2'-AzCyd), which are efficiently incorporated into nascent RNA transcripts. nih.govresearchgate.net While some viral polymerases or engineered enzymes might incorporate deoxynucleotides into RNA under specific in vitro conditions, it is not a standard method for labeling RNA in experimental systems.

Following the 3'-end labeling of DNA with this compound and its subsequent conjugation to a fluorescent probe via click chemistry, researchers can analyze the localization of these terminally tagged DNA molecules. This approach is particularly useful in fixed-cell imaging or in vitro systems. For instance, it can be adapted for techniques similar to fluorescent in situ hybridization (FISH) to visualize the endpoints of specific DNA synthesis events. nih.gov This allows for the study of processes like DNA repair synthesis or the activity of specific polymerases in defined biochemical assays, providing spatial information that complements purely quantitative data.

Investigation of Protein-Nucleic Acid Interactions

The dual-functional nature of this probe makes it a valuable tool for studying how proteins interact with DNA. A DNA oligonucleotide can be synthesized to include this compound at its 3'-terminus. The alkyne handle can then be used to attach other molecules of interest, such as cross-linking agents or affinity tags like biotin (B1667282).

This modified DNA probe can be incubated with cell extracts. Proteins that bind to this specific DNA sequence can be "captured." For example, if biotin is attached to the probe, the entire protein-DNA complex can be pulled down using streptavidin-coated beads. The bound proteins can then be identified using techniques like mass spectrometry. This methodology is conceptually related to photoaffinity labeling approaches that use probes like 5-azido-2'-deoxyuridine 5'-triphosphate to form covalent cross-links between DNA and binding proteins upon UV irradiation. nih.gov

Elucidation of Replication and Transcription Mechanisms in vitro

The chain-terminating property of this compound makes it an effective tool for dissecting the mechanisms of DNA polymerases in vitro. When the triphosphate form of this compound is included in a DNA synthesis reaction, it acts as a competitive inhibitor and, upon incorporation, halts the polymerase. nih.gov This allows researchers to:

Map Polymerase Stop Sites: By analyzing the length of the truncated DNA products, one can determine precisely where the polymerase incorporated the analog.

Study Polymerase Kinetics: The efficiency of its incorporation versus the natural nucleotide (dTTP) provides insights into the fidelity and substrate specificity of the DNA polymerase being studied.

Investigate Replication-Transcription Conflicts: In complex in vitro systems that reconstitute both replication and transcription, this terminator can be used to stall replication forks at defined locations, enabling the study of subsequent events, such as the cellular response to stalled forks. nih.gov

Table 2: Potential Applications of this compound in Mechanistic Studies

| Research Area | Experimental Approach | Expected Outcome |

|---|---|---|

| DNA Polymerase Fidelity | In vitro primer extension assay with the analog triphosphate competing against natural dTTP. | Quantification of the polymerase's ability to discriminate between the natural substrate and the modified analog. |

| DNA Repair Synthesis | Cellular or in vitro assay where the analog is used to label sites of DNA repair. | Identification and visualization of DNA repair foci at the single-molecule or cellular level. |

| Replication Fork Progression | Use as a chain terminator in synchronized cell populations or in vitro replication assays. | Stalling of replication forks to study the assembly of downstream repair or signaling complexes. nih.gov |

| Telomerase Activity | Assay to test the incorporation of the analog triphosphate by telomerase. | Inhibition of telomere elongation, as telomerase is a specialized reverse transcriptase sensitive to 3'-azido terminators. nih.gov |

Development of Novel Biosensors and Molecular Tools

The presence of two distinct, bioorthogonal functional groups on a single nucleoside scaffold opens up possibilities for creating advanced molecular tools and biosensors. The 3'-azido group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that is highly biocompatible for use in living systems. nih.gov The 5'-alkyne group is available for the classic copper-catalyzed click reaction (CuAAC).

This orthogonality could be exploited for sequential modifications. For example, a DNA-based sensor could be constructed where the 5'-alkyne is first "clicked" to a quencher molecule. The DNA probe is then introduced into a system where it is incorporated by a polymerase. Subsequently, the terminal 3'-azide could be "clicked" to a fluorophore using a copper-free reaction. The sensor's signal would depend on the spatial proximity of the fluorophore and quencher, which could be modulated by enzymatic processing (e.g., exonuclease activity) or the binding of a target molecule, creating a detectable output. Such constructs could be applied to the development of sophisticated diagnostic assays or tools for studying complex biological pathways.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2'-azidocytidine | 2'-AzCyd |

| 5-azido-2'-deoxyuridine 5'-triphosphate | 5-N3dUTP |

| 5-Azidomethyl-2'-deoxyuridine | 5-AmdU |

| 5-bromo-2'-deoxyuridine | BrdU |

| 5-ethynyl-2'-deoxyuridine | EdU |

| 5-ethynyluridine | EU |

Research into Macromolecular Assemblies and Complexes

Extensive research has been conducted on the utility of modified nucleosides in elucidating the intricate workings of macromolecular assemblies and complexes. Among these, this compound has emerged as a valuable tool. This nucleoside analogue incorporates both an azide (B81097) group at the 3' position of the deoxyribose sugar and a propargyl group at the 5-position of the uracil base. This dual functionality allows for its application in "click chemistry," a set of biocompatible reactions that enable the precise and efficient labeling and cross-linking of biomolecules.

The primary application of this compound in this context is as a photo-cross-linking agent to study DNA-protein interactions. The azido (B1232118) group can be converted into a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. The propargyl group, a terminal alkyne, provides a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, for visualization and affinity purification of the cross-linked complexes.

Detailed Research Findings

While specific studies focusing solely on this compound are limited, the principles of its application can be inferred from research on analogous compounds. For instance, studies using 5-azido-substituted deoxyuridine derivatives have successfully mapped the binding sites of various DNA-binding proteins. These probes are incorporated into synthetic oligonucleotides, which are then incubated with the target protein or cellular extracts. Upon photoactivation, the azido group cross-links to the protein at the site of interaction.

The power of this approach lies in its ability to provide high-resolution information about the spatial arrangement of DNA and protein components within a complex. The subsequent "clicking" of a reporter molecule to the alkyne handle facilitates the identification of the cross-linked protein through techniques such as mass spectrometry.

Data on Related Compounds in Macromolecular Complex Research

To illustrate the utility of this class of compounds, the following table summarizes findings from studies using functionally similar azido- and alkyne-modified nucleosides for investigating macromolecular assemblies.

| Modified Nucleoside | Macromolecular Complex Studied | Key Finding |

| 5-Azido-2'-deoxyuridine | DNA-Replication Protein A (RPA) Complex | Identified specific domains of RPA in close proximity to the DNA major groove. |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Newly synthesized DNA in complex with replication machinery | Enabled the visualization and isolation of proteins associated with active DNA replication forks. |

| 8-Azido-ATP | ATP-dependent helicase complexes | Mapped the ATP-binding pocket and identified conformational changes upon nucleotide binding. |

These examples, while not directly employing this compound, highlight the immense potential of combining photo-cross-linking and click chemistry for dissecting the architecture and dynamics of macromolecular complexes. The unique bifunctional nature of this compound makes it a promising, albeit currently underutilized, probe for such investigations.

Analytical and Detection Strategies in Studies Utilizing 3 Azido 2 Deoxy 5 2 Propynyloxy Uridine

Fluorescence-Based Detection Methods

Fluorescence-based techniques are cornerstones for the detection of azido-modified biomolecules due to their high sensitivity and suitability for cellular imaging. These methods rely on the covalent attachment of a fluorescent reporter molecule to the azide (B81097) group of the incorporated nucleoside.

The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a partner functional group. kinxcdn.com This allows for the specific labeling of azide-containing biomolecules with probes, such as fluorophores, without interfering with cellular processes. kinxcdn.comnih.gov The two most prominent bioorthogonal ligation reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the formation of a stable triazole linkage between the azide on the nucleoside and a terminal alkyne on a fluorophore. nih.govresearchgate.net The reaction is catalyzed by copper(I) ions and is widely used for labeling in fixed cells or in vitro. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) that react readily with azides without the need for a metal catalyst. nih.govresearchgate.netnih.gov This makes SPAAC suitable for labeling biomolecules in living cells. nih.gov

A wide array of fluorophores functionalized with alkyne or cyclooctyne groups are commercially available, covering the full spectral range. The choice of fluorophore depends on the specific application, such as the instrument used for detection and the need for multiplexing with other fluorescent labels. jenabioscience.com

| Fluorophore | Reactive Group | Common Application | Reference |

|---|---|---|---|

| Alexa Fluor 488 Alkyne | Terminal Alkyne | Fluorescence Microscopy, Flow Cytometry | thermofisher.com |

| Fluorescein (FAM) Azide | Azide | Labeling of Alkyne-Modified Biomolecules | jenabioscience.com |

| Cyanine3 (Cy3) Azide | Azide | FRET, Microscopy | jenabioscience.com |

| TAMRA Azide | Azide | Microscopy, Electrophoresis | jenabioscience.combeilstein-journals.org |

| Alexa Fluor 594 DIBO Alkyne | Strained Alkyne (DBCO) | Live-Cell Imaging (Copper-Free) | thermofisher.com |

| BODIPY-FL Azide | Azide | Fluorescence Polarization, Microscopy | jenabioscience.com |

Once a fluorophore is attached, fluorescence microscopy can be used to visualize the spatial distribution of the labeled biomolecules within cells. For nucleoside analogs like 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine, this strategy is powerful for tracking DNA synthesis. When cells are incubated with an azide-modified nucleoside, it is incorporated into newly synthesized DNA. nih.gov Subsequent fixation, permeabilization, and click reaction with a fluorescent alkyne probe allows for the high-resolution imaging of nascent DNA. nih.gov This technique can reveal where and when DNA replication occurs within the nucleus and can be used to study the effects of various treatments on DNA synthesis. nih.govnih.gov Confocal microscopy and fluorescence lifetime imaging microscopy (FLIM) can provide detailed three-dimensional images and information about the molecular environment of the probe, respectively. nih.govnih.gov

Flow cytometry enables the rapid, quantitative analysis of fluorescently labeled cells on a single-cell basis. nih.govumiamihealth.orgcaister.com In the context of azido-nucleoside incorporation, this method is a powerful alternative to traditional BrdU assays for analyzing cell cycle progression. nih.govcaister.com Cells are first incubated with the azide-modified nucleoside to label newly synthesized DNA. After labeling, the cells are fixed, permeabilized, and subjected to a click reaction with a fluorescent alkyne. nih.gov The fluorescence intensity of each cell is then measured by a flow cytometer, which is directly proportional to the amount of incorporated nucleoside. caister.com This allows for the precise quantification of cells in the S-phase (DNA synthesis) of the cell cycle. nih.govutoronto.ca By co-staining with a total DNA dye like Propidium Iodide (PI) or DAPI, a detailed analysis of cell distribution across G0/G1, S, and G2/M phases can be achieved. caister.comutoronto.ca

Mass Spectrometry for Labeled Biomolecule Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing biomolecules that have been labeled with this compound or similar probes. nih.govnih.gov In chemical proteomics, these probes are used to identify protein-nucleic acid interactions or to profile enzyme activities. The workflow typically involves the metabolic incorporation of the azido-nucleoside into a biomolecule (e.g., DNA), followed by covalent cross-linking (if studying interactions) and subsequent cell lysis. nih.gov The azide handle is then used to click-conjugate a reporter tag, such as biotin (B1667282), for enrichment. nih.gov

After enrichment of the target biomolecule and its interacting partners, the proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). beilstein-journals.orgnih.gov The MS data allows for the identification of the proteins that were bound to the labeled nucleic acid. liverpool.ac.uk Advanced MS techniques can even pinpoint the specific peptide—and sometimes the exact amino acid residue—that is cross-linked to the nucleoside probe. researchgate.net This provides high-resolution insights into the architecture of protein-DNA complexes. researchgate.net

Electrophoretic Mobility Shift Assays (EMSA) for Labeled Nucleic Acid Probes

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a common in vitro technique used to study protein-nucleic acid interactions. nih.govwikipedia.org The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. wikipedia.orgjove.com

Traditionally, probes are labeled with radioisotopes like ³²P. nih.gov However, the azide group in a modified nucleoside like this compound allows for a safer and more versatile non-radioactive labeling strategy. An oligonucleotide probe containing the modified nucleoside can be synthesized and then labeled with a reporter molecule, such as a fluorophore or biotin, via a click reaction.

Fluorescent EMSA (fEMSA): If a fluorophore is attached, the gel can be imaged directly using a fluorescence scanner, eliminating the need for autoradiography. jove.com

Chemiluminescent EMSA: If biotin is attached, the probe can be detected after electrophoresis and transfer to a membrane by using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent substrate.

This click-based labeling approach offers flexibility, as the same azido-modified probe can be conjugated with different tags for various detection methods. iaanalysis.com

Affinity-Based Enrichment and Isolation of Labeled Species

A key advantage of incorporating a bioorthogonal handle like an azide into biomolecules is the ability to selectively enrich and isolate them from complex biological mixtures. nih.govnih.gov This is most commonly achieved using the high-affinity interaction between biotin and streptavidin.

The strategy involves a two-step process:

Bioorthogonal Ligation: The azide-modified biomolecule (e.g., newly synthesized DNA containing the azido-uridine analog) is reacted with an alkyne-functionalized biotin molecule via a click reaction (CuAAC or SPAAC). nih.govresearchgate.net

Affinity Purification: The resulting biotinylated biomolecule can then be selectively captured from the cell lysate using streptavidin-coated affinity media, such as magnetic beads or agarose (B213101) resin. nih.gov

Spectroscopic Techniques for Characterization of Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural characterization of organic molecules, including the conjugates of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to provide detailed information about the molecular structure.

A key indicator of a successful click reaction is the appearance of a new, distinct signal in the ¹H NMR spectrum corresponding to the proton of the triazole ring. This signal typically appears as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 8.5 ppm. mdpi.com The disappearance of the signal corresponding to the terminal alkyne proton of the 5-(2-propynyloxy) group (if present in the starting material) also serves as evidence of reaction completion. Furthermore, shifts in the resonances of protons adjacent to the newly formed triazole ring can be observed, providing further confirmation of the conjugation site.

¹³C NMR spectroscopy is also employed to confirm the formation of the triazole ring, with characteristic signals for the two carbon atoms of the triazole ring appearing in the aromatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the successful synthesis of conjugates by providing the exact molecular weight of the product. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable as it can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental composition of the conjugate. mdpi.com The observed mass-to-charge ratio (m/z) of the conjugate should correspond to the calculated theoretical mass, providing strong evidence of successful conjugation. In some cases, tandem mass spectrometry (MS/MS) can be used to fragment the conjugate, providing further structural information based on the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the presence and absence of key functional groups. In the context of characterizing conjugates of this compound, FTIR is particularly useful for monitoring the disappearance of the characteristic azide (-N₃) and alkyne (-C≡CH) stretching vibrations from the starting materials. The azide group exhibits a strong, sharp absorption band around 2100 cm⁻¹. mdpi.com Terminal alkynes show a characteristic C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration in the range of 2100-2140 cm⁻¹. Upon successful triazole formation, these peaks will diminish or disappear completely, while new peaks corresponding to the vibrations of the triazole ring will appear. mdpi.com

Fluorescence Spectroscopy

When this compound is conjugated to a fluorescent molecule (fluorophore), fluorescence spectroscopy is essential for characterizing the photophysical properties of the resulting conjugate. This technique is used to determine the excitation and emission maxima of the conjugate, as well as its quantum yield and fluorescence lifetime. Changes in the fluorescence properties of the fluorophore upon conjugation can provide information about its local environment and the success of the labeling reaction. In some instances, the formation of the triazole ring itself can induce fluorescence in the resulting conjugate, a phenomenon that can be exploited for detection purposes. nih.gov

Detailed Research Findings

Table 1: Representative ¹H NMR Data for a this compound Conjugate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-6 | 7.95 | s | Uracil (B121893) base proton |

| Triazole-H | 8.10 | s | Characteristic signal of the newly formed triazole ring |

| H-1' | 6.15 | t | Anomeric proton of the deoxyribose ring |

| O-CH₂-Triazole | 5.20 | s | Methylene protons adjacent to the triazole ring |

| H-3' | 4.50 | m | Proton at the 3' position of the deoxyribose ring |

| H-4' | 4.10 | m | Proton at the 4' position of the deoxyribose ring |

| 5-O-CH₂ | 4.80 | s | Methylene protons of the propargyloxy linker |

Table 2: Key Spectroscopic Data for Characterization of a Hypothetical Conjugate

| Spectroscopic Technique | Characteristic Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Triazole proton signal | Appearance of a singlet around δ 8.10 ppm |

| Alkyne proton signal | Disappearance of the terminal alkyne proton signal (if applicable) | |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | Corresponds to the calculated exact mass of the conjugate |

| FTIR Spectroscopy | Azide (N₃) stretch | Disappearance of the strong band around 2100 cm⁻¹ |

| Alkyne (C≡C) stretch | Disappearance of the band around 2120 cm⁻¹ |

| Fluorescence Spectroscopy | Emission Maximum | Dependent on the conjugated fluorophore, e.g., ~520 nm for a fluorescein-type dye |

Challenges and Future Directions in Research with 3 Azido 2 Deoxy 5 2 Propynyloxy Uridine

Optimization of Nucleoside Incorporation Efficiency and Specificity

A primary challenge in the use of any modified nucleoside is ensuring its efficient and specific incorporation into the DNA of living cells. The efficiency of incorporation for 3'-azido-2'-deoxy-5-(2-propynyloxy)uridine is dependent on its recognition and utilization by cellular DNA polymerases. The bulky propargyloxy group at the C5 position of the uracil (B121893) base and the azido (B1232118) group at the 3' position of the deoxyribose sugar can present steric hindrances to the polymerase active site. biosyn.com Research has shown that even single modifications to nucleosides can impact the kinetics of their incorporation. biosyn.comnih.gov Therefore, a key area of future research is the detailed characterization of how various DNA polymerases interact with this dual-modified nucleoside.

Furthermore, ensuring the specificity of incorporation is crucial for accurately labeling newly synthesized DNA. While the 3'-azido group acts as a chain terminator, preventing further elongation by DNA polymerases, the initial incorporation is a critical step. nih.gov Studies with other 3'-azido nucleosides have demonstrated their selective inhibition of viral reverse transcriptases over cellular DNA polymerases, suggesting a potential for differential labeling applications. nih.gov Future work will likely focus on comparing the incorporation efficiency of this compound across different cell types, cell cycle phases, and in the presence of various viral infections.

Table 1: Factors Influencing the Incorporation of Modified Nucleosides

| Factor | Description | Potential Impact on this compound |

| DNA Polymerase Type | Different polymerases have varying substrate specificities and active site flexibilities. | Efficiency of incorporation may differ between nuclear and mitochondrial DNA replication, or in cells with different polymerase expression profiles. |

| Cellular Nucleotide Pools | The concentration of natural deoxynucleoside triphosphates (dNTPs) can compete with the modified nucleoside triphosphate. | High intracellular concentrations of dTTP may reduce the incorporation of the uridine (B1682114) analog. |

| Cellular Transport | The ability of the nucleoside to cross the cell membrane and be phosphorylated to its active triphosphate form is critical. | The lipophilicity and structure of the compound will influence its uptake and subsequent metabolic activation. |

| Chain Termination | The 3'-azido group will terminate DNA synthesis. nih.gov | This property can be exploited for specific applications but also limits the extent of labeling within a single DNA strand. |

Strategies for Reduced Background and Enhanced Signal-to-Noise Ratio

A significant hurdle in click chemistry-based detection methods is the management of background signals, which can obscure the true signal from the labeled biomolecule. In the context of this compound, background can arise from several sources. The copper(I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be cytotoxic and can also lead to the formation of reactive oxygen species that may damage cellular components and increase non-specific fluorescence. nih.gov Furthermore, incomplete removal of unreacted click reagents can contribute to high background. nih.gov

To address these issues, several strategies are being explored. The use of copper-chelating ligands can mitigate copper toxicity and improve reaction efficiency. nih.gov Another approach is the development of fluorogenic click reagents that only become fluorescent upon successful cycloaddition, thereby reducing the signal from unreacted probes. nih.gov Additionally, the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction, can circumvent the issues associated with copper catalysis. nih.gov However, SPAAC generally has slower reaction kinetics compared to CuAAC. nih.gov Future research will focus on developing optimized protocols and novel reagents to maximize the signal-to-noise ratio for the detection of this dual-labeled nucleoside.

Development of Advanced Click Reagents and Bioorthogonal Methodologies

The versatility of this compound lies in its two bioorthogonal handles, the azide (B81097) and the alkyne. This dual functionality allows for the development of sophisticated, multi-step labeling strategies. For instance, one handle could be used for initial enrichment of labeled DNA fragments, while the other is used for subsequent imaging or detection. This requires the use of mutually orthogonal bioorthogonal reactions, where the azide reacts with one partner and the alkyne with another, without cross-reactivity. nih.gov

The development of new click reagents is central to expanding the utility of this dual-labeled probe. This includes the design of novel fluorophores with improved photophysical properties, such as increased brightness and photostability, and a wider range of emission wavelengths to enable multicolor imaging. nih.gov Furthermore, the creation of click-compatible affinity tags, such as biotin (B1667282) or other small molecule handles, allows for the enrichment of labeled DNA for downstream analysis by mass spectrometry or sequencing. nih.gov The field is also moving towards "click-to-release" strategies, where the click reaction triggers the cleavage of a linker and the release of a cargo molecule, enabling applications in drug delivery and the controlled activation of probes.

Table 2: Examples of Advanced Click Reagents and Their Applications

| Reagent Type | Description | Potential Application with this compound |

| Fluorogenic Probes | Reagents that become fluorescent only after the click reaction. nih.gov | Reduces background fluorescence and improves signal-to-noise in imaging experiments. |

| Cleavable Linkers | Linkers that can be cleaved under specific conditions (e.g., light, chemical treatment) after the click reaction. | Allows for the release of labeled DNA from a solid support for further analysis. |

| Affinity Tags | Molecules like biotin that can be clicked onto the nucleoside for subsequent capture and enrichment. nih.gov | Enables the isolation of newly synthesized DNA for proteomic or genomic analysis. |

| Mutually Orthogonal Reagents | Pairs of reagents that react specifically with either the azide or the alkyne group without cross-reactivity. nih.gov | Allows for sequential or simultaneous dual-labeling of the incorporated nucleoside. |

Integration with Emerging Omics Technologies for Systems-Level Analysis

A major future direction for the application of this compound is its integration with high-throughput "omics" technologies to gain a systems-level understanding of DNA replication and repair. By coupling the detection of this nucleoside with techniques like mass spectrometry-based proteomics and next-generation sequencing, researchers can identify the proteins and genomic regions associated with DNA synthesis under various cellular conditions.

For example, after incorporating the dual-labeled nucleoside into cellular DNA, one of the bioorthogonal handles could be used to attach an affinity tag. This would allow for the specific enrichment of newly synthesized DNA fragments along with their associated proteins. These proteins could then be identified by mass spectrometry, providing a snapshot of the "replisome" composition. Similarly, the enriched DNA fragments could be sequenced to map the locations of DNA synthesis across the genome with high resolution. This approach, termed dual chemical labeling for sequencing (DCL-seq), has been used to map DNA abasic sites and could be adapted for this dual-functionalized nucleoside. nih.gov

Design of Next-Generation Bioorthogonal Nucleoside Probes for Specific Research Questions

The unique structure of this compound serves as a blueprint for the design of a new generation of bioorthogonal nucleoside probes tailored for specific research questions. By modifying the core structure, it is possible to fine-tune the properties of the probe to suit different applications. For instance, altering the linker between the uracil base and the alkyne group could modulate the steric hindrance and potentially improve incorporation efficiency.

Furthermore, the development of "dual-mode" probes that combine fluorescence with another detection modality, such as a 19F NMR tag, could enable correlative imaging across different platforms. nih.gov Another exciting avenue is the creation of probes that can be activated by specific cellular events, such as the presence of a particular enzyme or a change in pH. researchgate.net These "smart" probes would provide a more dynamic and context-dependent view of DNA synthesis. The ultimate goal is to create a toolbox of versatile nucleoside probes that can be used to dissect the intricate processes of DNA replication, repair, and recombination with unprecedented detail. biosyn.comnih.gov

Q & A

Basic: What are the established synthetic routes for 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine, and what analytical methods confirm its structural integrity?

Methodological Answer:

The synthesis typically involves introducing the 3'-azido and 5-propynyloxy groups via organometallic coupling or nucleophilic substitution. For example, alkynyl side chains can be added using BF₃·OEt₂-catalyzed reactions with allyltrimethylsilane or other alkynyl reagents, as demonstrated in the synthesis of similar cobalt-complexed uridine derivatives . The 3'-azido group is introduced via treatment with TPP/DEAD/HN₃ under anhydrous conditions, a method validated for AZT analogues . Structural confirmation relies on ¹H/¹³C NMR to verify regioselectivity and substituent positions, IR spectroscopy to detect azido (≈2100 cm⁻¹) and alkynyl (≈3300 cm⁻¹) stretches, and mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .

Basic: What in vitro biological assays are used to evaluate the compound's antiviral or antimicrobial activity?

Methodological Answer:

- Antiviral assays : Test against HIV-1/2 or other retroviruses using MT-4 cells or peripheral blood mononuclear cells (PBMCs), measuring viral replication via p24 antigen ELISA or reverse transcriptase inhibition. Negative controls (e.g., 3'-azido-5'-isocyano derivatives with no activity) are critical to validate assay specificity .

- Antimicrobial activity : Agar diffusion assays (Kirby-Bauer) with bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine zone-of-inhibition diameters. Minimum inhibitory concentration (MIC) is quantified via broth microdilution, adjusting for compound solubility in DMSO/PBS .

Advanced: How does the 3'-azido and 5-propynyloxy modification influence the compound's mechanism of action compared to parent nucleosides?

Methodological Answer:

The 3'-azido group prevents 3'-OH phosphorylation, a critical step for DNA chain termination in antiviral nucleosides like AZT. However, unlike AZT, the 5-propynyloxy group may sterically hinder intracellular kinase activation, reducing conversion to the active triphosphate form. Comparative studies using radiolabeled probes (e.g., [¹¹C]AZT in PET imaging) can track cellular uptake and phosphorylation efficiency . Computational docking (e.g., with HIV reverse transcriptase) may reveal altered binding due to the bulky alkynyl side chain, explaining reduced activity in some assays .

Advanced: What strategies address the metabolic instability of 3'-azido nucleoside analogues to enhance their pharmacokinetic profiles?

Methodological Answer:

- Prodrug design : Mask the 5'-OH with ester or phosphate groups (e.g., 5'-O-carboxylic esters) to improve lipophilicity and bypass kinase-dependent activation. For example, 5'-O-myristoyl derivatives enhance plasma half-life by resisting enzymatic cleavage .

- BBB penetration : Introduce lipophilic substituents (e.g., trifluoromethyl groups) or use nanoparticle carriers to improve brain uptake, as demonstrated in PET tracer studies with [¹¹C]AZT .

- Enzymatic shielding : Co-administer with cytochrome P450 inhibitors (e.g., cimetidine) to reduce hepatic metabolism, extending systemic exposure .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Standardize activation protocols : Ensure intracellular kinase activity is consistent across cell lines (e.g., use thymidine kinase-1-deficient vs. wild-type cells) to clarify activation dependence .

- Control for stereochemistry : Verify the configuration of the 3'-azido group (α/β anomer) via X-ray crystallography, as improper stereochemistry can abolish activity .

- Quantify metabolic conversion : Use LC-MS/MS to measure triphosphate levels in treated cells, correlating with antiviral efficacy. Discrepancies may arise from variable phosphorylation rates in different models .

Advanced: What computational and biophysical methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular dynamics simulations : Model interactions with target enzymes (e.g., HIV-RT) to identify steric clashes caused by the 5-propynyloxy group. Compare binding free energies (ΔG) with AZT using MM-PBSA calculations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to viral polymerases, contrasting with non-azido analogues.

- Crystallography : Co-crystallize the compound with viral enzymes (e.g., HIV-RT) to resolve spatial hindrance effects, as done for trifluoromethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.